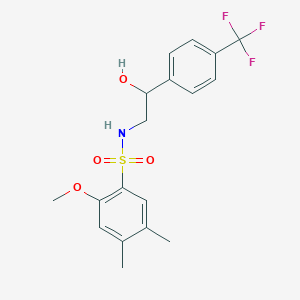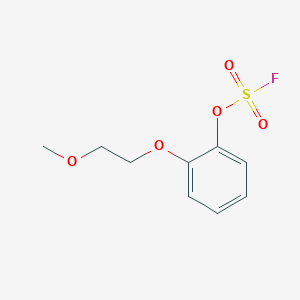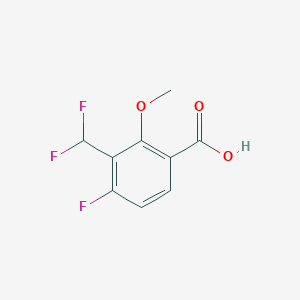
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Pharmacokinetic Studies
Research on compounds structurally related to 2H-Isoindole-2-carboxylic acid has revealed insights into their metabolic and pharmacokinetic properties. For instance, the metabolism of specific acyl-CoA:cholesterol acyltransferase inhibitors shows species-specific differences in metabolic pathways, which might offer clues about the metabolic fate of related compounds like 2H-Isoindole-2-carboxylic acid in different organisms (Woolf et al., 1991). Additionally, studies on the oxidative stability of specific fatty acids might provide a basis for understanding the stability and degradation pathways of 2H-Isoindole-2-carboxylic acid under various conditions (Yang et al., 2000).
Synthesis and Derivative Studies
Synthetic pathways and the biological activities of various derivatives of carboxylic acids have been explored in several studies. These investigations offer insights into the synthesis of potentially biologically active derivatives of 2H-Isoindole-2-carboxylic acid. For instance, the synthesis of specific oxirane-2-carboxylic acids has been shown to result in compounds with notable blood glucose-lowering activities in rats, suggesting a potential avenue for the development of antidiabetic agents (Eistetter & Wolf, 1982).
Biological and Therapeutic Potential
Some related compounds have been identified for their anti-inflammatory and antibacterial properties. For example, certain indole carboxylic acids and esters have been evaluated for their antiinflammatory activity, which might inspire research into similar properties for 2H-Isoindole-2-carboxylic acid (Andreani et al., 1991). Moreover, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides have been synthesized and evaluated for their antibacterial effectiveness, hinting at the potential for 2H-Isoindole-2-carboxylic acid derivatives in antimicrobial therapies (Santilli et al., 1975).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2H-Isoindole-2-carboxylic acid, octahydro-4-oxo-, 1,1-dimethylethylester, (3aR,7aS)-rel-' involves the reduction of a precursor compound followed by a cyclization reaction. The reduction step is necessary to convert the carbonyl group in the precursor to a methylene group, which is required for the subsequent cyclization reaction. The cyclization reaction forms the isoindole ring system and introduces the tert-butyl ester group at the 2-position of the ring.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl 2-oxo-4-phenylbutanoate", "sodium borohydride", "tert-butyl bromoacetate", "sodium hydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of ethyl 2-oxo-4-phenylbutanoate with sodium borohydride in methanol to form the corresponding alcohol.", "Step 2: Protection of the alcohol with tert-butyl bromoacetate in the presence of sodium hydride to form the tert-butyl ester.", "Step 3: Deprotection of the tert-butyl ester with hydrochloric acid in diethyl ether to form the carboxylic acid.", "Step 4: Cyclization of the carboxylic acid with 3,4-dihydro-2H-pyran in the presence of acetic acid and sodium hydroxide to form the isoindole ring system.", "Step 5: Purification of the product by recrystallization or chromatography." ] } | |
| 543910-82-3 | |
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
SGPWUVURFSJYQO-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC(=O)[C@@H]2C1 |
SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


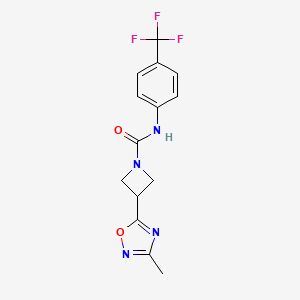

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)
![1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2518420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
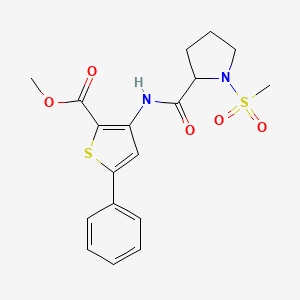
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2518428.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
